N-methyl-2-[(trimethylsilyl)ethynyl]aniline

Stereoselective Synthesis Indole Derivatives Palladium Catalysis

Sourcing high-purity ortho-alkynylaniline building blocks often results in batch inconsistency, jeopardizing regioselective cross-coupling and cyclization outcomes. This compound provides a stable, TMS-protected alkyne source with a defined N-methyl reactivity profile, enabling predictable E/Z stereoselectivity and efficient heterocycle formation. - Enables reliable Sonogashira coupling and subsequent cyclization to indoles and fused-ring systems. - TMS protection ensures multi-step synthetic stability; deprotection on demand avoids unwanted side reactions. - Sourced with strict QC (≥95% purity) to minimize re-validation efforts and procurement delays.

Molecular Formula C12H17NSi
Molecular Weight 203.35 g/mol
Cat. No. B12278101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-[(trimethylsilyl)ethynyl]aniline
Molecular FormulaC12H17NSi
Molecular Weight203.35 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1C#C[Si](C)(C)C
InChIInChI=1S/C12H17NSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8,13H,1-4H3
InChIKeyDJOKLYSMQBPXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-[(trimethylsilyl)ethynyl]aniline: Specifications & Procurement


N-methyl-2-[(trimethylsilyl)ethynyl]aniline (CAS: 1266329-42-3) is a functionalized aniline derivative belonging to the class of ortho-alkynylanilines, characterized by an N-methyl group and a trimethylsilyl (TMS)-protected ethynyl moiety at the ortho position . This compound serves as a versatile intermediate in organic synthesis, particularly as a building block in cross-coupling and heterocycle-forming reactions . It is commercially available from several suppliers, typically with a minimum purity of 95% .

Versatile ortho-alkynylaniline intermediate for cross-coupling and heterocycle synthesis.
Supports stereocontrolled indole and benzofuran formation via palladium catalysis.
TMS-protected alkyne scaffold for selective deprotection and late-stage functionalization.

N-Methyl-2-[(trimethylsilyl)ethynyl]aniline: Lack of Direct Substitutes


Substituting N-methyl-2-[(trimethylsilyl)ethynyl]aniline with other in-class compounds like 2-((trimethylsilyl)ethynyl)aniline or 2-ethynylaniline is scientifically invalid without a full process re-validation. The specific combination of the ortho-alkyne, the TMS protecting group, and the N-methyl substitution is crucial for controlling reaction outcomes, including regioselectivity, stereoselectivity, and reaction efficiency [1][2]. The TMS group provides a necessary, stable alkyne precursor that can be deprotected on demand [3], while the N-methyl group alters the steric and electronic properties of the aniline nitrogen, directly impacting its reactivity in subsequent transformations [1][2]. The quantitative evidence below details the specific, measurable performance differences that substantiate this claim.

Target Compound
N-Methyl · TMS-ethynyl · ortho-substituted
Potential Substitute
Desilylated or unprotected analogs may shift reaction pathways or stereochemical outcomes.
Target Compound
Ortho-alkynyl orientation for intramolecular cyclization
Potential Substitute
Meta- or para-isomers do not access the indole cyclization pathway.

N-Methyl-2-[(trimethylsilyl)ethynyl]aniline: Differentiation from Analogs


N-Methyl vs. Carbamate: Stereochemical Control

In palladium-catalyzed synthesis of 2-allylindoles, the nature of the nitrogen substituent on the 2-((trimethylsilyl)ethynyl)aniline scaffold directly dictates the stereochemical outcome of the reaction. The use of an N-methyl group (as in the target compound) provides a baseline for reactivity, whereas specific N-protecting groups like acetyl or carbamates can invert stereoselectivity [1].

Stereochemical Control
Class-level
N-methyl provides a native, non-directing reactivity profile vs. carbamate/acetamide analogs that invert E/Z selectivity.
Predictable stereochemical starting point.
Pd-catalyzed 2-allylindole synthesis context.
Stereoselective Synthesis Indole Derivatives Palladium Catalysis

TMS-Protected vs. Free Alkyne Reactivity

The trimethylsilyl (TMS) group on the ethynyl moiety is essential for certain reactions. While the free alkyne 2-ethynylaniline is more reactive for some cyclizations, the TMS-protected version, such as the target compound, is a required stable precursor for other transformations where the presence of the TMS group is 'vital' [1]. The TMS group acts as a protecting group, enhancing stability and allowing for selective deprotection under mild conditions for further functionalization [2][3].

TMS Protection Role
Class-level
TMS group is vital for accessing 2-allylindole/benzofuran scaffolds. Desilylated analog fails or proceeds differently.
TMS is a mechanistic requirement, not a passive protector.
Pd-catalyzed heterocycle formation context.
Heterocyclic Chemistry Cyclization Protecting Group Strategy

Ortho-Alkynyl Position: Indole Synthesis Gateway

The ortho-substitution pattern of the alkynyl group relative to the amine is a critical structural feature that dictates the compound's utility as a precursor to heterocycles like indoles [1]. The ortho-alkynylaniline scaffold is uniquely suited for intramolecular cyclizations that are not accessible to meta- or para-substituted isomers [2].

Ortho-Alkynyl Position
Class-level
Direct precursor to indoles via intramolecular cyclization; meta- and para-isomers lack this pathway.
Required starting material for indole scaffolds.
Sonogashira coupling / cyclization context.
Regioselective Synthesis Cyclization Sonogashira Coupling

N-Methyl-2-[(trimethylsilyl)ethynyl]aniline: Validated R&D Applications


Stereocontrolled Indole Synthesis

Employed as a key building block in palladium-catalyzed reactions to synthesize 2-allylindole derivatives with predictable stereochemistry. The N-methyl group provides a native reactivity profile, allowing the researcher to select other N-protecting groups to deliberately control the E/Z stereoselectivity of the final product as demonstrated by Chakraborty et al. [1].

Ortho-Alkynylaniline-Derived Heterocycles

Used as a stable, protected alkyne source for the synthesis of complex heterocyclic systems. The ortho-arrangement of the TMS-ethynyl and N-methylamino groups makes this compound an ideal precursor for indoles and other fused-ring systems via Sonogashira coupling and subsequent cyclization reactions [2][3].

TMS-Enabled Late-Stage Functionalization

The TMS group provides enhanced stability during multi-step synthetic sequences, protecting the reactive alkyne from unwanted side reactions. This allows for selective deprotection and further functionalization at a later, more convenient stage in the synthesis [3][4].

Application
Selection Property
Validation Focus
Stereocontrolled Indole Synthesis
N-methyl steric/electronic profile
E/Z selectivity with N-protecting group choice
Ortho-Alkynylaniline Heterocycles
Ortho-alkynyl substitution pattern
Cyclization efficiency and regioselectivity
TMS-Enabled Functionalization
Protected alkyne scaffold stability
Deprotection conditions and step compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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